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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial results for Albiglutide, a

glucagon-like peptide-1 (GLP-1) receptor agonist. The following sections present a comparative

analysis of Albiglutide against other GLP-1 receptor agonists, Dipeptidyl Peptidase-4 (DPP-4)

inhibitors, and Sodium-Glucose Cotransporter-2 (SGLT-2) inhibitors, supported by experimental

data from pivotal clinical trials.

Comparative Efficacy and Safety of Albiglutide
Albiglutide has been extensively studied in a series of phase 3 clinical trials known as the

HARMONY program, which assessed its efficacy and safety in patients with type 2 diabetes.[1]

These trials evaluated Albiglutide as monotherapy and in combination with other glucose-

lowering medications.[1]

Glycemic Control
Meta-analyses of clinical trials have demonstrated that Albiglutide significantly reduces HbA1c

levels compared to placebo.[1] When compared to other GLP-1 receptor agonists, network

meta-analyses suggest that while Albiglutide is effective, other agents like Semaglutide and

Dulaglutide may offer greater reductions in HbA1c.[2][3][4]

In a head-to-head trial against the DPP-4 inhibitor sitagliptin in patients with renal impairment,

Albiglutide demonstrated a significantly greater reduction in HbA1c at 26 weeks (-0.83% vs.
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-0.52%).[5][6]

Body Weight Management
GLP-1 receptor agonists are known for their potential to induce weight loss. While Albiglutide
has been associated with modest weight loss, some other GLP-1 receptor agonists like

Semaglutide and Liraglutide have shown more significant effects on weight reduction in

comparative analyses.[4][7] In some studies, the change in body weight with Albiglutide was

similar to that of placebo.[1]

Cardiovascular Outcomes
The Harmony Outcomes trial, a large-scale cardiovascular outcomes trial, demonstrated that

Albiglutide was superior to placebo in reducing the risk of major adverse cardiovascular

events (MACE), a composite endpoint of cardiovascular death, myocardial infarction, and

stroke.[8][9][10] The trial showed a 22% reduction in the risk of MACE with Albiglutide
compared to placebo.[11] This benefit was primarily driven by a reduction in myocardial

infarction.[4][10] However, Albiglutide did not significantly reduce the risk of cardiovascular

death alone.[4]

When compared to SGLT-2 inhibitors, both classes of drugs have shown cardiovascular

benefits, though their specific effects may differ. SGLT-2 inhibitors have shown a notable

reduction in heart failure hospitalizations, while GLP-1 receptor agonists, including Albiglutide,

have demonstrated a reduction in atherosclerotic MACE.

Safety and Tolerability
The most common adverse events associated with Albiglutide are gastrointestinal in nature,

including nausea and diarrhea.[12] Injection-site reactions have also been reported more

frequently with Albiglutide compared to placebo.[13] In a head-to-head trial with sitagliptin, the

overall incidence of gastrointestinal adverse events was 31.7% for Albiglutide and 25.2% for

sitagliptin.[5][6] The incidence of acute pancreatitis and pancreatic cancer with Albiglutide was

found to be low and similar to placebo in the Harmony Outcomes trial.[11]
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Table 1: Comparison of Albiglutide with other GLP-1 Receptor Agonists (Network Meta-

Analysis Data)

Outcome Albiglutide
Semaglutide
(1.0 mg)

Dulaglutide
(1.5 mg)

Liraglutide (1.8
mg)

Change in

HbA1c (%)
~ -1.0[3] ~ -1.4 to -1.8[2] ~ -1.4[3] ~ -1.3

Change in Body

Weight (kg)
< -1.0[3] ~ -4.7[2] ~ -2.9 ~ -2.8

Gastrointestinal

AEs

Lower than

Liraglutide[14]

Similar to other

GLP-1 RAs[2]

Higher than

placebo

Higher than

Albiglutide[14]

Note: Data is derived from network meta-analyses and may not reflect head-to-head trial

results.

Table 2: Albiglutide vs. Sitagliptin (DPP-4 Inhibitor) in Patients with Renal Impairment (52-

week study)

Outcome Albiglutide Sitagliptin

Change in HbA1c (%) at week

26
-0.83[5][6] -0.52[5][6]

Time to Hyperglycemic Rescue Significantly longer[5][6] Shorter

Overall Gastrointestinal AEs

(%)
31.7[5][6] 25.2[5][6]

Diarrhea (%) 10.0[5][6] 6.5[5][6]

Nausea (%) 4.8[5][6] 3.3[5][6]

Table 3: Cardiovascular Outcomes of Albiglutide (Harmony Outcomes Trial)
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Outcome Albiglutide Placebo
Hazard Ratio (95%
CI)

Major Adverse

Cardiovascular Events

(MACE)

7.1%[11] 9.0%[11] 0.78 (0.68-0.90)

Myocardial Infarction Reduced - 0.75 (0.61-0.90)[4]

Cardiovascular Death
No significant

difference
- -

Stroke
No significant

difference
- -

Experimental Protocols
HARMONY Clinical Trial Program: General Methodology
The HARMONY program consisted of a series of Phase 3, randomized, controlled trials

designed to evaluate the efficacy and safety of Albiglutide in adults with type 2 diabetes.[1]

Patient Population: The trials enrolled adults with type 2 diabetes who had inadequate

glycemic control on their current treatment regimen, which could include diet and exercise

alone or in combination with other oral antidiabetic drugs.[9][13] The Harmony Outcomes trial

specifically enrolled patients with established cardiovascular disease.[9]

Study Design: The trials were typically multicenter, randomized, double-blind, and either

placebo-controlled or active-comparator controlled.[9][13]

Intervention: Patients were randomized to receive once-weekly subcutaneous injections of

Albiglutide (typically starting at 30 mg and potentially increasing to 50 mg) or a comparator

(placebo or an active drug).[8][9]

Primary Endpoint: The primary efficacy endpoint was typically the change in HbA1c from

baseline to a specified time point (e.g., 52 weeks).[13][15] In the Harmony Outcomes trial,

the primary endpoint was the time to the first occurrence of a major adverse cardiovascular

event.[9]
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Secondary Endpoints: Secondary endpoints often included the change in fasting plasma

glucose, body weight, the proportion of patients achieving target HbA1c levels, and the time

to hyperglycemic rescue.[15]

Safety Assessments: Safety was assessed through the monitoring and reporting of adverse

events, including those of special interest such as gastrointestinal events, injection-site

reactions, and cardiovascular events.[15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Efficacy and safety of albiglutide, a once-weekly glucagon-like peptide-1 receptor agonist,
in patients with type 2 diabetes: A systematic review and meta-analysis - PMC
[pmc.ncbi.nlm.nih.gov]

2. A Systematic Literature Review and Network Meta-Analysis Comparing Once-Weekly
Semaglutide with Other GLP-1 Receptor Agonists in Patients with Type 2 Diabetes
Previously Receiving Basal Insulin - PMC [pmc.ncbi.nlm.nih.gov]

3. clinician.nejm.org [clinician.nejm.org]

4. A Review and Meta-Analysis of the Safety and Efficacy of Using Glucagon-like Peptide-1
Receptor Agonists [mdpi.com]

5. diabetesjournals.org [diabetesjournals.org]

6. Efficacy and safety of the once-weekly GLP-1 receptor agonist albiglutide versus
sitagliptin in patients with type 2 diabetes and renal impairment: a randomized phase III
study - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Semaglutide Versus Other Glucagon-Like Peptide-1 Agonists for Weight Loss in Type 2
Diabetes Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

8. Harmony Outcomes - American College of Cardiology [acc.org]

9. Harmony Outcomes: A randomized, double-blind, placebo-controlled trial of the effect of
albiglutide on major cardiovascular events in patients with type 2 diabetes mellitus-Rationale,
design, and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

10. medscape.com [medscape.com]

11. gsk.com [gsk.com]

12. Once-weekly albiglutide in the management of type 2 diabetes: patient considerations -
PMC [pmc.ncbi.nlm.nih.gov]

13. Efficacy and safety of once-weekly GLP-1 receptor agonist albiglutide (HARMONY 2): 52
week primary endpoint results from a randomised, placebo-controlled trial in patients with
type 2 diabetes mellitus inadequately controlled with diet and exercise - PubMed
[pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3029776?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11192004/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11192004/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11192004/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5984931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5984931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5984931/
https://clinician.nejm.org/nejm-jw.NA39810
https://www.mdpi.com/1648-9144/60/3/357
https://www.mdpi.com/1648-9144/60/3/357
https://diabetesjournals.org/care/article/37/10/2723/30912/Efficacy-and-Safety-of-the-Once-Weekly-GLP-1
https://pubmed.ncbi.nlm.nih.gov/25048383/
https://pubmed.ncbi.nlm.nih.gov/25048383/
https://pubmed.ncbi.nlm.nih.gov/25048383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11463578/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11463578/
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2018/10/09/09/49/Harmony-Outcomes
https://pubmed.ncbi.nlm.nih.gov/30015066/
https://pubmed.ncbi.nlm.nih.gov/30015066/
https://pubmed.ncbi.nlm.nih.gov/30015066/
https://www.medscape.com/viewarticle/902880
https://www.gsk.com/en-gb/media/press-releases/positive-results-from-harmony-outcomes-study-of-albiglutide-published-in-the-lancet/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4049886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4049886/
https://pubmed.ncbi.nlm.nih.gov/26577795/
https://pubmed.ncbi.nlm.nih.gov/26577795/
https://pubmed.ncbi.nlm.nih.gov/26577795/
https://pubmed.ncbi.nlm.nih.gov/26577795/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. Comparative Effectiveness of Long-Acting GLP-1 Receptor Agonists in Type 2 Diabetes:
A Short Review on the Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]

15. Efficacy and safety of once-weekly GLP-1 receptor agonist albiglutide (HARMONY 2):
52 week primary endpoint results from a randomised, placebo-controlled trial in patients with
type 2 diabetes mellitus inadequately controlled with diet and exercise - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Albiglutide Clinical Trial Meta-Analysis: A Comparative
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029776#meta-analysis-of-albiglutide-clinical-trial-
results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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